molecular formula C11H15BBrNO2 B3214729 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane CAS No. 115247-41-1

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Cat. No. B3214729
CAS RN: 115247-41-1
M. Wt: 283.96 g/mol
InChI Key: OSYBCIKXYVRFGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis and Structural Studies

  • Ortho-functionalized Arylboronic Acids Synthesis : 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan is utilized in the synthesis of various ortho-functionalized arylboronic acids. It undergoes Br/Li exchange, proving useful in creating 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, which show a high rotational barrier around the Caryl bond. This synthesis approach offers convenient access to these compounds with potential applications in organic and medicinal chemistry (Da̧browski et al., 2007).

  • Polymorphism Study : The polymorphic structures of model arylboronic azaesters, like 6-butyl-2-(4′-bromophenyl)-(N−B)-1,3,6,2-dioxazaborocane, have been explored. Their polymorphs display different solid-state NMR spectra and molecular geometries, with variations in thermal-expansion tensor and multi-temperature unit-cell X-ray measurements. This research is significant for understanding the structural and physical properties of such compounds (Durka et al., 2011).

Chemical and Physical Properties Analysis

  • Crystal Structure Analysis : The crystal structure of N-methyldioxazaborocane compounds, including those with bromophenyl groups, has been analyzed. These studies contribute to a better understanding of structural parameters and asymmetry in bond angles, which are crucial for their application in chemical synthesis and material science (Sopková-de Oliveira Santos et al., 2004).

  • Synthesis and Structure of Derivatives : Research on new 1,3,6,2-dioxazaborocanes with various substituents explores their synthesis and structure. The structural studies of these compounds, including those with bromophenyl substituents, help in understanding their potential applications in creating new materials and chemicals (Lermontova et al., 2008).

Mechanism of Action

This is typically used in the context of biological activity. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-14-6-8-15-12(16-9-7-14)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYBCIKXYVRFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928124
Record name 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

CAS RN

133468-58-3
Record name 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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